molecular formula C13H14BNO3 B2816078 6-(Benzyloxy)-2-methylpyridine-3-boronic acid CAS No. 2096336-17-1

6-(Benzyloxy)-2-methylpyridine-3-boronic acid

Cat. No.: B2816078
CAS No.: 2096336-17-1
M. Wt: 243.07
InChI Key: JAJYOZGGBIHFAI-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylpyridine-3-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a benzyloxy group at the 6-position, a methyl group at the 2-position, and a boronic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylpyridine-3-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyloxy halides and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are essential for these reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

6-(Benzyloxy)-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Boronic acids are known for their potential in drug development, particularly as protease inhibitors.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylpyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved include proteases and other enzymes that contain serine or threonine residues in their active sites.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its ability to form reversible covalent bonds with diols but lacks the pyridine ring and benzyloxy group.

    2-Methylpyridine-3-boronic Acid: Similar pyridine structure but lacks the benzyloxy group.

    Benzyloxyboronic Acid: Contains the benzyloxy group and boronic acid but lacks the pyridine ring.

Uniqueness

6-(Benzyloxy)-2-methylpyridine-3-boronic acid is unique due to the combination of its pyridine ring, benzyloxy group, and boronic acid functionality. This combination provides distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-methyl-6-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJYOZGGBIHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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